Clopimozide - 53179-12-7

Clopimozide

Catalog Number: EVT-263902
CAS Number: 53179-12-7
Molecular Formula: C28H28ClF2N3O
Molecular Weight: 496.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clopimozide is a diphenylbutylpiperidine neuroleptic. Its action is mainly ataraxic but also antidelusional, long-acting and accompanied with minimal side-effects.
Source and Classification

Clopimozide is derived from the benzimidazole scaffold, a structure that has shown significant biological activity. Benzimidazole compounds are known for their diverse therapeutic applications, including antimicrobial and anticancer properties. Clopimozide is classified as an atypical antipsychotic due to its pharmacological profile, which includes antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors, contributing to its efficacy in treating psychotic disorders .

Synthesis Analysis

The synthesis of Clopimozide involves several chemical reactions that can be categorized into multi-step procedures. One common method includes the condensation reaction between 2-aminobenzimidazole and various substituted aromatic aldehydes. The process typically involves:

  1. Formation of the Benzimidazole Derivative: The initial step often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
  2. Cyclization: This step may utilize cyclization techniques such as cycloaddition or cyclization via electrophilic substitution to form the benzimidazole core.
  3. Substitution Reactions: Further modifications can involve nucleophilic substitutions to introduce various functional groups that enhance pharmacological activity.

The synthesis parameters such as temperature, time, and solvent choice are crucial for optimizing yield and purity .

Molecular Structure Analysis

Clopimozide has a complex molecular structure characterized by a benzimidazole core with additional functional groups that enhance its biological activity. The molecular formula is C19H21N3OC_{19}H_{21}N_3O, and it features a distinctive arrangement that allows for interactions with neurotransmitter receptors in the brain.

  • Molecular Weight: Approximately 307.39 g/mol
  • Structural Features: The compound exhibits a fused ring system typical of benzimidazoles, which contributes to its lipophilicity and ability to cross the blood-brain barrier .
Chemical Reactions Analysis

Clopimozide undergoes various chemical reactions during its synthesis and metabolism:

  1. Electrophilic Aromatic Substitution: This reaction is crucial for introducing substituents onto the aromatic rings of the benzimidazole structure.
  2. Nucleophilic Substitution: Involves reactions where nucleophiles attack electrophilic centers in the molecule, leading to functional group modifications.
  3. Oxidation-Reduction Reactions: These may occur during metabolic processes in the liver, affecting the drug's efficacy and half-life .
Mechanism of Action

The primary mechanism of action for Clopimozide involves:

This dual-action mechanism contributes to its effectiveness in managing symptoms of schizophrenia while minimizing side effects commonly associated with traditional antipsychotics .

Physical and Chemical Properties Analysis

Clopimozide exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point ranges from 150°C to 160°C, indicating stability at room temperature.
  • pH Stability: The compound maintains stability across a wide pH range, which is beneficial for formulation development.

These properties are critical for determining appropriate dosage forms and administration routes .

Applications

Clopimozide is primarily used in clinical settings for:

  • Treatment of Schizophrenia: It helps manage both positive (hallucinations, delusions) and negative (apathy, lack of emotion) symptoms.
  • Adjunct Therapy: Often used alongside other medications to enhance therapeutic outcomes in resistant cases.
  • Research Applications: Clopimozide serves as a model compound for studying receptor interactions and developing new antipsychotic agents based on its structural framework .
Historical Development and Academic Significance of Clopimozide

Emergence in Antipsychotic Pharmacotherapy: Diphenylbutylpiperidine Class Evolution

The diphenylbutylpiperidine (DPBP) class emerged as a strategic evolution in antipsychotic pharmacotherapy during the mid-20th century, representing a deliberate shift from the phenothiazine-based compounds that dominated early neuroleptic development. This chemical class was characterized by its unique molecular architecture featuring a butyl chain linking two phenyl rings to a piperidine moiety, creating compounds with distinct pharmacological profiles. The DPBP structural framework yielded agents with exceptional potency and prolonged duration of action, addressing critical limitations of earlier antipsychotics. Clopimozide (R-29,764) exemplified this evolution as a high-potency compound developed by Janssen Pharmaceutica in the 1970s [2] [3].

Chemically, DPBP derivatives like clopimozide shared structural similarities with pimozide and penfluridol, featuring substitutions that enhanced receptor binding affinity and metabolic stability. This molecular design translated to extended therapeutic activity – a single dose of clopimozide demonstrated antipsychotic effects lasting at least one week in clinical studies, significantly longer than first-generation phenothiazines. The DPBP mechanism centered primarily on dopamine receptor antagonism with particular affinity for D₂ receptors, aligning with the dominant dopamine hypothesis of schizophrenia that guided antipsychotic development during this period. This receptor profile positioned clopimozide as a typical antipsychotic with potentially improved treatment adherence due to reduced dosing frequency [2] [3] [5].

Table 1: Key Diphenylbutylpiperidine Antipsychotics

CompoundDevelopedMarketedDuration of ActionPrimary Receptor Targets
Clopimozide (R-29,764)1970sNever marketed≥7 days (single dose)D₂, 5-HT₂
Pimozide1963Yes (limited)24-48 hoursD₂
Penfluridol1968Yes7 days (single dose)D₂
Fluspirilene1960sYes7 days (injection)D₂

Janssen Pharmaceutica’s Neuroleptic Innovation Pipeline (1960s–1980s)

Janssen Pharmaceutica established itself as a pioneering force in neuroleptic development during the mid-20th century through systematic molecular innovation. The company's research philosophy centered on structural modification of lead compounds to enhance receptor specificity and pharmacokinetic properties. Under Paul Janssen's leadership, the organization developed a distinctive screening methodology that combined receptor binding assays with behavioral pharmacology models, enabling rapid evaluation of novel compounds. This approach yielded over 80,000 synthesized compounds and numerous clinically significant neuroleptics, including haloperidol (1958), pimozide (1963), and subsequently clopimozide (R-29,764) in the early 1970s [2] [5] [9].

Clopimozide emerged from Janssen's focused exploration of the diphenylbutylpiperidine scaffold following the clinical introduction of pimozide. Initial pharmacological characterization revealed clopimozide's exceptional potency and extended half-life in animal models. Published research demonstrated that clopimozide exhibited approximately tenfold greater potency than haloperidol in standardized behavioral tests predictive of antipsychotic efficacy. The compound's unique pharmacokinetics stemmed from its high lipophilicity and protein binding, facilitating slow release from tissue depots. This profile positioned clopimozide as a promising candidate for managing chronic psychotic disorders requiring sustained therapy, particularly in patients with documented adherence challenges [2] [3].

Clinical investigations during the mid-1970s confirmed clopimozide's antipsychotic efficacy and prolonged activity in humans. A landmark 1975 publication by Janssen and colleagues documented that a single oral dose maintained therapeutic plasma concentrations and antipsychotic effects for over seven days—a revolutionary duration at that time. Subsequent clinical trials in chronic schizophrenia patients demonstrated comparable efficacy to established antipsychotics with the distinctive advantage of weekly administration. These findings represented a potential paradigm shift in maintenance therapy for psychotic disorders, offering solutions to medication non-adherence—a persistent challenge in psychiatric treatment [2] [3].

Table 2: Janssen Pharmaceutica's Neuroleptic Development Timeline

Time PeriodKey CompoundsInnovative Contributions
1958-1965Haloperidol, DroperidolButyrophenone class development; rapid-acting formulations
1963-1970Pimozide, PenfluridolDiphenylbutylpiperidine class; extended duration agents
1970-1978Clopimozide (R-29,764), FluspirileneUltra-long-acting oral/injectable formulations
Post-1980Risperidone, PaliperidoneAtypical antipsychotics; serotonin-dopamine antagonists

Properties

CAS Number

53179-12-7

Product Name

Clopimozide

IUPAC Name

3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-6-chloro-1H-benzimidazol-2-one

Molecular Formula

C28H28ClF2N3O

Molecular Weight

496.0 g/mol

InChI

InChI=1S/C28H28ClF2N3O/c29-21-7-12-27-26(18-21)32-28(35)34(27)24-13-16-33(17-14-24)15-1-2-25(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24-25H,1-2,13-17H2,(H,32,35)

InChI Key

JCZYXTVBWHAWLL-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Solubility

Soluble in DMSO

Synonyms

Clopimozide; NSC 335305; NSC-335305; NSC335305; R 29764; R-29764; R29764;

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.